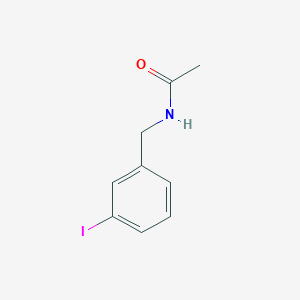
2-Fluorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorodecane is an organic compound belonging to the class of fluorinated alkanes. It consists of a decane backbone with a fluorine atom substituted at the second carbon position. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated alkanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodecane typically involves the fluorination of decane. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions to prevent over-fluorination. Another approach is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively introduce a fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. Chemical vapor deposition (CVD) techniques can also be employed to produce high-purity fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols, aldehydes, or acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding decane or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Major Products:
Substitution: Products include iododecane or other substituted alkanes.
Oxidation: Products include 2-fluorodecanol, 2-fluorodecanal, or 2-fluorodecanoic acid.
Reduction: The major product is decane.
Aplicaciones Científicas De Investigación
2-Fluorodecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and properties.
Biology: Investigated for its potential interactions with biological membranes and proteins due to the unique properties of fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and surfactants
Mecanismo De Acción
The mechanism of action of 2-Fluorodecane involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic environments such as cell membranes. This can influence the compound’s distribution and activity within biological systems. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding to proteins and other macromolecules .
Comparación Con Compuestos Similares
1-Fluorodecane: Similar structure but with the fluorine atom at the first carbon position.
2-Chlorodecane: Chlorine atom instead of fluorine at the second carbon position.
2-Bromodecane: Bromine atom instead of fluorine at the second carbon position.
Uniqueness of 2-Fluorodecane: this compound is unique due to the specific effects of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size contribute to distinct reactivity patterns and interactions, making this compound a valuable compound for various applications .
Propiedades
Número CAS |
64154-06-9 |
|---|---|
Fórmula molecular |
C10H21F |
Peso molecular |
160.27 g/mol |
Nombre IUPAC |
2-fluorodecane |
InChI |
InChI=1S/C10H21F/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
Clave InChI |
TWVKSKYFWSLZPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


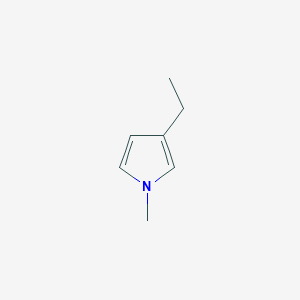
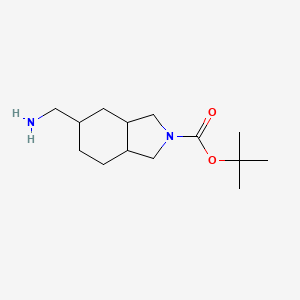

![1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine](/img/structure/B13030640.png)
![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

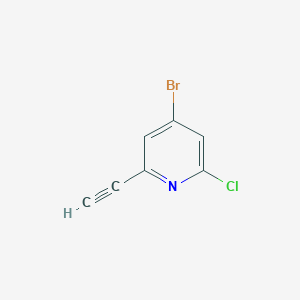
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
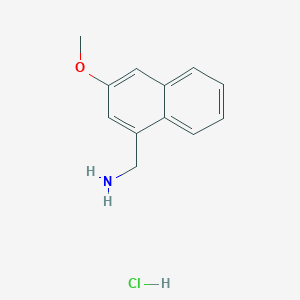
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
